molecular formula C20H21N5O B2595393 N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 2034441-87-5

N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No. B2595393
CAS RN: 2034441-87-5
M. Wt: 347.422
InChI Key: PRRJLRUFLNOJLN-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide, also known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Anticancer Potential

A variety of functionalized amino acid derivatives, including structures similar to the queried compound, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Compounds within this category have shown interesting cytotoxicity profiles, particularly against ovarian and oral cancers, highlighting their potential as frameworks for designing new anticancer agents (Vivek Kumar et al., 2009).

Antidepressant and Nootropic Activities

The synthesis of Schiff’s bases and azetidinones, involving compounds with similar structural motifs, has been explored for potential antidepressant and nootropic effects. Some of these compounds have demonstrated significant activity, suggesting the potential of the azetidinone skeleton as a central nervous system (CNS) active agent, which can be further investigated for the development of potent and safe CNS agents (Asha B. Thomas et al., 2016).

Antibacterial, Antifungal, and Antitubercular Activities

New series of 2-azetidinone derivatives have been synthesized and shown to possess antibacterial, antifungal, and antitubercular activities. These compounds offer a promising avenue for the development of new antimicrobial agents, showcasing the importance of structural diversification in drug discovery (Pushkal Samadhiya et al., 2013).

Antioxidant Activity

Research into the synthesis of triazolopyrimidines has revealed compounds with notable antioxidant activity. These studies contribute to the understanding of how structural modifications can enhance the antioxidant properties of chemical compounds, providing insights into their potential therapeutic applications (V. P. Gilava et al., 2020).

Androgen Receptor Antagonist Properties

Investigations into N-arylpiperazine-1-carboxamide derivatives, which share a functional resemblance with the queried compound, have identified potent androgen receptor (AR) antagonists. These findings are crucial for the development of novel therapeutic options for diseases like prostate cancer, underscoring the versatility of these chemical structures in medicinal chemistry (I. Kinoyama et al., 2005).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-14-8-9-17(10-15(14)2)21-20(26)24-11-18(12-24)25-13-19(22-23-25)16-6-4-3-5-7-16/h3-10,13,18H,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRJLRUFLNOJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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